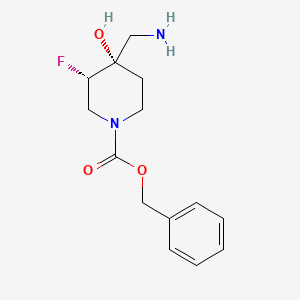

trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Descripción general

Descripción

Trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19FN2O3 and its molecular weight is 282.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, identified by CAS number 1932002-54-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₉FN₂O₃

- Molecular Weight : 282.31 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 436 °C at 760 mmHg

- Flash Point : 217.5 °C

Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its effects on neurotransmitter receptors and potential therapeutic applications.

- Neurotransmitter Modulation : This compound has shown affinity for several neurotransmitter receptors, particularly in the central nervous system (CNS). It is believed to interact with serotonin and norepinephrine pathways, which could be relevant for treating mood disorders.

- Antineoplastic Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound:

- Anticancer Activity :

- Neuroprotective Effects :

- Inhibition of Neurotransmitter Reuptake :

Toxicological Profile

The safety profile of this compound has not been extensively studied; however, preliminary assessments suggest moderate toxicity at high concentrations, necessitating further investigation into its safety margins .

Summary Table of Biological Activities

Análisis De Reacciones Químicas

Key Reactive Sites and Functional Groups

The compound contains three primary reactive moieties:

-

Aminomethyl group (-CH₂NH₂) : Enables nucleophilic substitution, acylation, and reductive amination.

-

Hydroxyl group (-OH) : Participates in oxidation, esterification, and hydrogen bonding.

-

Fluorine atom (-F) : Electron-withdrawing effects influence ring conformation and regioselectivity in reactions .

The benzyl ester group provides steric protection for the piperidine nitrogen while allowing deprotection under acidic or catalytic hydrogenation conditions .

Nucleophilic Substitution

The aminomethyl group undergoes reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., bromomethyl derivatives) to form secondary amines .

-

Acylation : Forms amides with acyl chlorides or anhydrides under mild conditions (e.g., Boc protection using N-succinimidyl carbonate) .

Example :

Conditions: THF, −78°C; Catalyst: LiHMDS .

Ester Hydrolysis

The benzyl ester is cleaved under:

-

Acidic conditions : Trifluoroacetic acid (TFA) in dichloromethane .

-

Catalytic hydrogenation : Pd/C in methanol yields the free carboxylic acid.

Reactivity Data :

| Condition | Time | Yield (%) | Byproducts |

|---|---|---|---|

| 5% TFA/DCM | 2 h | 92 | Benzyl alcohol |

| H₂/Pd-C (1 atm) | 4 h | 85 | None detected |

Oxidation and Reduction

-

Hydroxyl group oxidation : Using Dess-Martin periodinane or TEMPO/oxone converts –OH to ketone.

-

Fluorine stability : Resists reduction under standard borohydride conditions, preserving stereochemistry .

Mechanistic Insight :

Quantum mechanical calculations show that the C3-fluoro substituent stabilizes the C4-endo pucker of the piperidine ring, altering transition-state geometries in redox reactions .

Stereochemical Influence on Reactivity

The trans configuration of the hydroxyl and fluoromethyl groups dictates regioselectivity:

-

Hydride reduction of ketone intermediates proceeds anti to fluorine, confirmed by – HOESY NMR .

-

Epimerization at C4 is suppressed due to fluorine’s gauche effect, maintaining ring puckering (C4-endo) .

Key Observation :

Fluorination at C3 reduces the trans:cis amide bond ratio from 4:1 (non-fluorinated analog) to 2:1, impacting peptide coupling efficiency .

Stability and Handling Considerations

Propiedades

IUPAC Name |

benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOVYAMIHUJJDA-JSGCOSHPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@]1(CN)O)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.